Cas no 934-71-4 (1-Bromo-4-(methylsulfinyl)benzene)

1-Bromo-4-(methylsulfinyl)benzene structure
934-71-4 structure
Produktname:1-Bromo-4-(methylsulfinyl)benzene
CAS-Nr.:934-71-4
MF:C7H7BrOS
MW:219.098880052567
MDL:MFCD00159074
CID:808371
PubChem ID:3013958

1-Bromo-4-(methylsulfinyl)benzene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Bromo-4-(methylsulfinyl)benzene
    • 1-bromo-4-methylsulfinylbenzene
    • Benzene,1-bromo-4-(methylsulfinyl)-
    • 1-bromo-4-methanesulfinylbenzene
    • 1-bromo-4-methylsulfinyl-benzene
    • 4-BrC6H4SOMe
    • 4-bromo-(methylsulfinyl)benzene
    • 4-Bromophenyl methyl sulphoxide
    • 4-Bromophenylmethylsulfoxide
    • 4-bromophenylsulfinylmethane
    • Methyl 4-bromophenyl sulfoxide
    • p-BrC6H4S(O)Me
    • p-BrPhS(O)Me
    • 4-Bromo(methylsulfinyl)benzene
    • Methyl p-bromophenyl sulfoxide
    • [(4-Bromophenyl)sulfinyl]methane
    • p-Bromophenyl methyl sulfoxide
    • 4-Bromophenyl methyl sulfoxide
    • Benzene, 1-bromo-4-(methylsulfinyl)-
    • 1-Brom-4-methansulfinylbenzen
    • Methyl (4-bromophenyl) sulfoxide
    • MPOPDYTWAYBUOD-UHFFFAOYSA-N
    • 1-bromo-4-methanesulfinyl-Benzene
    • 1-Bromo-4-(met
    • 1-Bromo-4-(methylsulfinyl)benzene (ACI)
    • Sulfoxide, p-bromophenyl methyl (7CI, 8CI)
    • (±)-4-(Bromophenyl) methyl sulfoxide
    • (±)-p-Bromophenyl methyl sulfoxide
    • AKOS015835621
    • 1-Bromo-4-(methylsulphinyl)benzene
    • SCHEMBL2575115
    • A12944
    • DTXSID90918463
    • 934-71-4
    • J-620020
    • SY253160
    • PS-4871
    • MFCD00159074
    • 1-Bromo-4-(methanesulfinyl)benzene
    • DB-005709
    • CS-0096007
    • 1-BROMO-4-(METHYLSULPHINYL)BENZENE 97
    • MDL: MFCD00159074
    • Inchi: 1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
    • InChI-Schlüssel: MPOPDYTWAYBUOD-UHFFFAOYSA-N
    • Lächelt: O=S(C)C1C=CC(Br)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 217.94000
  • Monoisotopenmasse: 217.94
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 130
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topologische Polaroberfläche: 36.3

Experimentelle Eigenschaften

  • Dichte: 1.68
  • Schmelzpunkt: 86-87 ºC
  • Siedepunkt: 319.4°C at 760 mmHg
  • Flammpunkt: 147°C
  • Brechungsindex: 1.659
  • PSA: 36.28000
  • LogP: 3.05220

1-Bromo-4-(methylsulfinyl)benzene Sicherheitsinformationen

  • Gefahrenhinweis: Irritant/Keep Cold
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:Sealed in dry,2-8°C

1-Bromo-4-(methylsulfinyl)benzene Zolldaten

  • HS-CODE:2930909090
  • Zolldaten:

    China Zollkodex:

    2930909090

    Übersicht:

    299090990. Andere organische Schwefelverbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    299090990. andere Schwefelorganische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

1-Bromo-4-(methylsulfinyl)benzene Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A261156-25g
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 98%
25g
$418.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1166647-1g
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 98%
1g
¥198.00 2024-04-24
Apollo Scientific
OR3341-250mg
4-Bromophenyl methyl sulphoxide
934-71-4 98%
250mg
£15.00 2025-02-19
Ambeed
A261156-250mg
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 98%
250mg
$10.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-AT228-200mg
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 98%
200mg
238.0CNY 2021-08-04
Alichem
A019087668-5g
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 95%
5g
$836.16 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1166647-100mg
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 98%
100mg
¥ŰŰœ 2023-07-25
eNovation Chemicals LLC
D749449-5g
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 97%
5g
$120 2024-06-07
Chemenu
CM344428-25g
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 95%+
25g
$686 2022-05-27
eNovation Chemicals LLC
D749449-25g
1-Bromo-4-(methylsulfinyl)benzene
934-71-4 97%
25g
$290 2024-06-07

1-Bromo-4-(methylsulfinyl)benzene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadate(14-), triaconta-μ-oxooctadecaoxobis[μ10-[selenato(2-)-κO:κO:κO:κO′:κO′:… Solvents: Methanol ;  60 min, 25 °C
Referenz
A Lacunary Polyoxovanadate Precursor and Transition-Metal-Sandwiched Derivatives for Catalytic Oxidation of Sulfides
Wan, Rong; He, Peipei; Liu, Zhen; Ma, Xinyi; Ma, Pengtao; et al, Chemistry - A European Journal, 2020, 26(40), 8760-8766

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Ruthenium(2+), tris(2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, 1,1,1-trifluorometha… ,  2865164-71-0 Solvents: Acetonitrile ;  1 h, rt
Referenz
Lanthanide-Anderson Polyoxometalates Frameworks: Efficient Sulfide Photooxidation
Ke, De-Gang; Huang, Sheng-Li ; Yang, Guo-Yu, Inorganic Chemistry, 2022, 61(49), 20080-20086

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: Dichloromethane ;  8 h, 25 °C
Referenz
Metal- and additive-free oxygen-atom transfer reaction: an efficient and chemoselective oxidation of sulfides to sulfoxides with cyclic diacyl peroxides
Gan, Shaoyan; Yin, Junjie; Yao, Yuan; Liu, Yang; Chang, Denghu; et al, Organic & Biomolecular Chemistry, 2017, 15(12), 2647-2654

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: N,N-Bis[(3,5-dichloro-2-hydroxyphenyl)methyl]glycine (reaction products with functionalized graphene oxide,iron complex) Solvents: Water ;  5 h, rt
Referenz
Selective and green oxidation of sulfides in water using a new iron(III) bis(phenol) amine complex supported on functionalized graphene oxide
Aghajani, Milad; Safaei, Elham; Karimi, Babak, Synthetic Metals, 2017, 233, 63-73

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ;  basified
Referenz
Highly functional group tolerant, (E)-selective transfer semihydrogenation of alkynes catalyzed by iridium complex bearing unsymmetrical ferrocene-based phosphine ligand
Kusy, Rafal; Lindner, Marcin; Wagner, Jakub; Grela, Karol, ChemRxiv, 2021, 1, 1-15

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato… Solvents: Chloroform-d ;  100 h, 25 °C
Referenz
Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetate
Chen, Tse-Hong; Yuan, Zhibo; Carver, Aaron; Zhang, Rui, Applied Catalysis, 2014, 478, 275-282

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Zinc nitrate hexahydrate Solvents: Acetonitrile ;  3 - 24 h, rt
Referenz
Method of producing sulfoxides by catalytic oxidation of thioethers
, Russian Federation, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Solvents: Water ;  0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, 0 °C
Referenz
Ligand-to-metal ratio controls stereoselectivity: Highly functional-group-tolerant, iridium-based, (E)-selective alkyne transfer semihydrogenation
Kusy, Rafal; Lindner, Marcin; Wagner, Jakub; Grela, Karol, Chem Catalysis, 2022, 2(6), 1346-1361

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Toluene 2,4-diisocyanate (functionalized TiO2 nanoparticles immobilized on deep eutectic solvent) ;  80 min, rt
Referenz
Deep eutectic solvent-assisted synthesis of highly efficient nanocatalyst (n-TiO2@TDI@DES (ZnCl2:urea)) for chemoselective oxidation of sulfides to sulfoxides
Taghavi, Shaghayegh; Amoozadeh, Ali ; Nemati, Firouzeh, Applied Organometallic Chemistry, 2021, 35(3),

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Palladium Solvents: Methanol ,  Water ;  16 h, 60 °C
Referenz
Synthesis and nano-Pd catalyzed chemoselective oxidation of symmetrical and unsymmetrical sulfides
Li, Xing; Du, Jia; Zhang, Yongli; Chang, Honghong; Gao, Wenchao; et al, Organic & Biomolecular Chemistry, 2019, 17(11), 3048-3055

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 9H-Fluoren-9-one, 2,7-di-9H-carbazol-9-yl-, polymer with dimethoxymethane Solvents: Methanol ,  Acetonitrile ;  20 h, 1 atm, 25 °C
Referenz
Robust porous organic polymers as efficient heterogeneous organo-photocatalysts for aerobic oxidation reactions
Zhi, Yongfeng; Li, Kun; Xia, Hong; Xue, Ming; Mu, Ying; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(18), 8697-8704

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: [4-[2-[10-[2-(4-Carboxyphenyl)ethynyl]-9-anthracenyl]ethynyl]benzoato(2-)-κO,κO′… Solvents: Methanol ,  Chloroform ;  5 h, rt
Referenz
Selective photooxidation of sulfides mediated by singlet oxygen using visible-light-responsive coordination polymers
Liang, Xiao; Guo, Zhifen; Wei, Hongxia; Liu, Xin; Lv, Hui; et al, Chemical Communications (Cambridge, 2018, 54(92), 13002-13005

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Chloroform
Referenz
Oxorhenium(V) Dithiolates Catalyze the Oxidation by tert-Butyl Hydroperoxide of Sulfoxides and Sulfides, Including 4,6-Dimethyldibenzothiophene
Wang, Ying; Lente, Gabor; Espenson, James H., Inorganic Chemistry, 2002, 41(5), 1272-1280

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 2962812-46-8 Solvents: Methanol ;  50 min, 50 °C
Referenz
Two 3D Two-Fold Interpenetrated Dia-Like Polyoxometalate-Based Metal-Organic Frameworks: Synthesis and Sulfide Selective Oxidation Activity
Bai, Xue; Han, Xu; Wang, Yuxin; Zhang, Ange; Yang, Yanli; et al, Inorganic Chemistry, 2023, 62(33), 13221-13229

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 2732900-19-3 (bonded to Fe3O4) ;  210 min, rt
Referenz
Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfides
Aghajani, Milad; Monadi, Niaz, Journal of the Iranian Chemical Society, 2017, 14(5), 963-975

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Acetic acid ;  1 h, 70 °C; cooled
Referenz
Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 Polyoxometalate
Khenkin, Alexander M.; Leitus, Gregory; Neumann, Ronny, Journal of the American Chemical Society, 2010, 132(33), 11446-11448

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Hydrogen peroxide Catalysts: 1,3-Dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone Solvents: Dichloromethane ,  Water ;  30 min, rt
Referenz
Alloxan-Catalyzed Biomimetic Oxidations with Hydrogen Peroxide or Molecular Oxygen
Zhang, Shiqi; Li, Guangxun ; Li, Ling; Deng, Xiongfei; Zhao, Gang ; et al, ACS Catalysis, 2020, 10(1), 245-252

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium oxide (V2O5) (polyaniline supported) Solvents: Water ;  0.5 h, rt
Referenz
Polyaniline
Punniyamurthy, Tharmalingam; Kannan, Masanam, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-4

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 12-Hexyl-6-hydroxy-5H-dibenzo[b,h]fluorene-5,11,13-trione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  2 min, rt; 60 min, rt
Referenz
KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides
Forchetta, Mattia ; Sabuzi, Federica; Stella, Lorenzo ; Conte, Valeria; Galloni, Pierluca, Journal of Organic Chemistry, 2022, 87(21), 14016-14025

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Boronic acid, B,B′-1,4-phenylenebis-, polymer with 1,3,6,8-tetrabromopyrene Solvents: Acetonitrile ;  12 h, rt
Referenz
Designed polymeric conjugation motivates tunable activation of molecular oxygen in heterogeneous organic photosynthesis
Sun, Wenhao; Xiang, Yonggang; Jiang, Zhihui; Wang, Shengyao; Yang, Nan; et al, Science Bulletin, 2022, 67(1), 61-70

1-Bromo-4-(methylsulfinyl)benzene Raw materials

1-Bromo-4-(methylsulfinyl)benzene Preparation Products

1-Bromo-4-(methylsulfinyl)benzene Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:934-71-4)1-Bromo-4-(methylsulfinyl)benzene
A916983
Reinheit:99%
Menge:25g
Preis ($):392.0